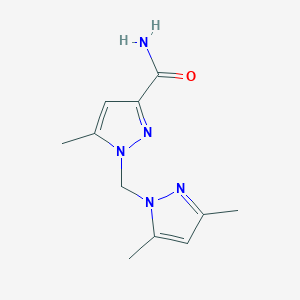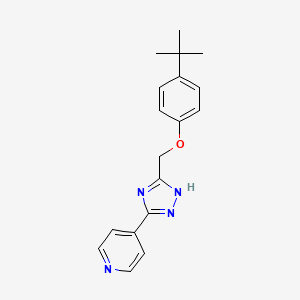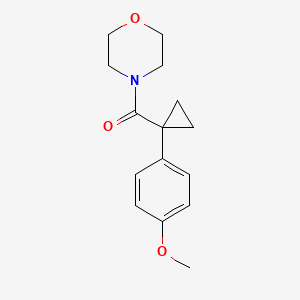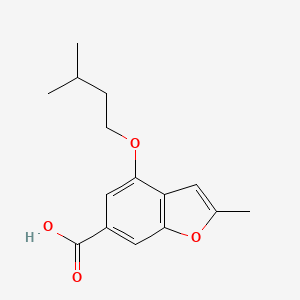
4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with difluoromethoxy and pyridinyl groups, making it a valuable molecule for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically reduced to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow methods and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with various aryl halides to form complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield thiocarbamates, while cross-coupling reactions can produce various arylated derivatives.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Difluoromethoxylated ketones
Uniqueness
Compared to similar compounds, 4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine stands out due to its specific substitution pattern and the presence of multiple pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H11F2N3O |
|---|---|
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-15-13(11-1-5-19-6-2-11)9-21-10-14(15)12-3-7-20-8-4-12/h1-10,16H |
Clé InChI |
INLZXZISZWPREM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=CC(=C2OC(F)F)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)











